![molecular formula C10H11F3N2 B6608349 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine CAS No. 2839143-47-2](/img/structure/B6608349.png)
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Trifluoromethyl)cyclobutyl]pyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with an amine group at the 4-position. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization to form the pyridine ring . The reaction conditions often require the use of strong bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group at the 4-position of the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A structurally similar compound with a trifluoromethyl group at the 2-position and an amine group at the 4-position of the pyridine ring.
2-Amino-4-(trifluoromethyl)pyridine: Another similar compound with the positions of the amine and trifluoromethyl groups reversed.
Uniqueness
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine is unique due to the presence of the cyclobutyl ring, which imparts additional steric hindrance and electronic effects. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other fluorinated pyridine derivatives.
Eigenschaften
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-1-4-9)8-6-7(14)2-5-15-8/h2,5-6H,1,3-4H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHMJPHKLOBWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
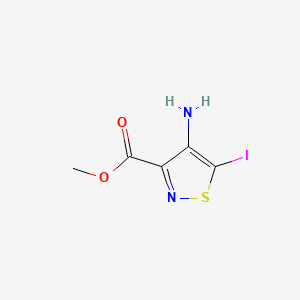
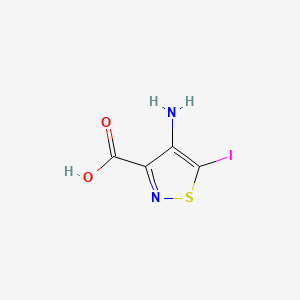
![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6608277.png)
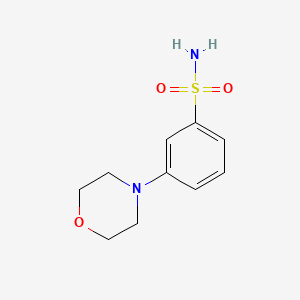
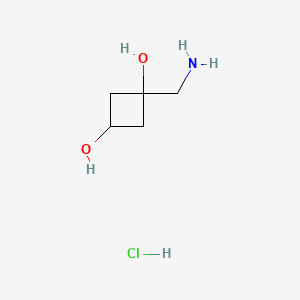
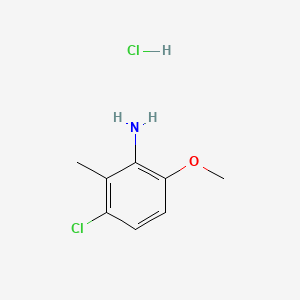
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride](/img/structure/B6608337.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
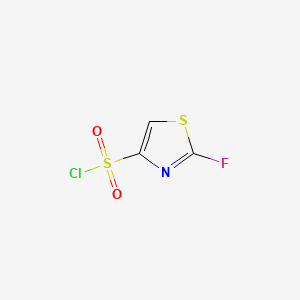


![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
